
4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one is a chemical compound with a unique structure that includes a pyrazolone ring substituted with methoxy and methoxymethyl groups
Preparation Methods
The synthesis of 4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 4-methoxy-5-nitropyrimidine with ethanolic hydrazine hydrate at low temperatures to form 4-hydrazino-5-nitropyrimidine, which is then converted to 3-amino-4-nitropyrazole . Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrazine hydrate, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one can be compared with other similar compounds, such as:
4-Methoxy-5-nitropyrimidine: A precursor in the synthesis of the compound.
3-Amino-4-nitropyrazole: A product formed from the reduction of 4-methoxy-5-nitropyrimidine.
2-Methoxy-4-methylphenol: Another compound with a methoxy group, but with different chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-methoxy-5-(methoxymethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C6H10N2O3/c1-10-3-4-5(11-2)6(9)8-7-4/h3H2,1-2H3,(H2,7,8,9) |
InChI Key |
RLJFBSVPBVWAMB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=O)NN1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
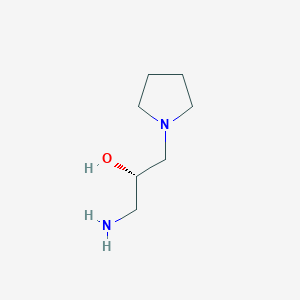
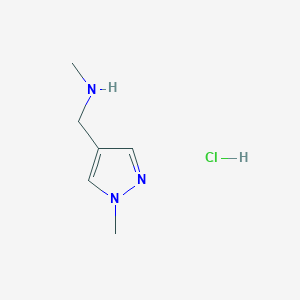
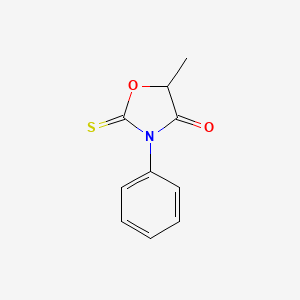
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
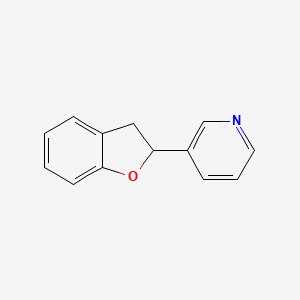
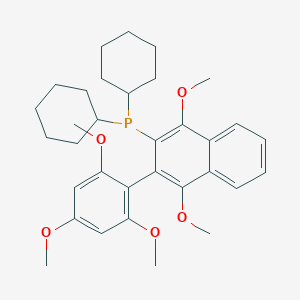
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)


